molecular formula C13H17ClO3 B14046171 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one

1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one

Cat. No.: B14046171
M. Wt: 256.72 g/mol
InChI Key: YXTBTNSVZUTBEU-UHFFFAOYSA-N
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Description

1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 It is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(2,6-diethoxyphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Corresponding substituted products like amines, ethers, or thioethers.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one depends on its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can modulate the compound’s activity and interactions with biological molecules, influencing its overall effects.

Comparison with Similar Compounds

  • 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one
  • 1-Chloro-1-(2,6-dichlorophenyl)propan-2-one
  • 1-Chloro-2-propanone

Comparison: 1-Chloro-1-(2,6-diethoxyphenyl)propan-2-one is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds with different substituents

Properties

Molecular Formula

C13H17ClO3

Molecular Weight

256.72 g/mol

IUPAC Name

1-chloro-1-(2,6-diethoxyphenyl)propan-2-one

InChI

InChI=1S/C13H17ClO3/c1-4-16-10-7-6-8-11(17-5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3

InChI Key

YXTBTNSVZUTBEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)C(C(=O)C)Cl

Origin of Product

United States

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